Positional Isomer Differentiation: 2-Carboxamide vs. 6-Carboxamide Impact on Molecular Recognition
The target compound (2-carboxamide) and its positional isomer N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide differ in the attachment point of the carboxamide to the benzothiazole ring. In the published benzo[d]thiazole-2-carboxamide series, the 2-carboxamide hydrogen consistently forms a critical hydrogen bond with residue PRO770 in the EGFR active site [1]. This interaction geometry is unavailable to the 6-carboxamide isomer. The 2-carboxamide scaffold is thus essential for reproducing the binding mode observed in the co-crystallized inhibitor series. Users substituting the 6-carboxamide isomer would lose the PRO770 hydrogen-bond anchor, potentially abrogating EGFR inhibitory activity entirely.
| Evidence Dimension | Carboxamide position on benzothiazole ring and its effect on EGFR binding interactions |
|---|---|
| Target Compound Data | 2-carboxamide position: forms hydrogen bond with EGFR residue PRO770 (docking-predicted interaction) [1] |
| Comparator Or Baseline | 6-carboxamide positional isomer (N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide): lacks PRO770 hydrogen-bond geometry; binding mode not characterized in published literature |
| Quantified Difference | Qualitative difference: presence vs. absence of key PRO770 hydrogen-bond interaction; quantitative EGFR inhibition data not available for either specific compound |
| Conditions | Molecular docking against EGFR tyrosine kinase (PDB ID: 1M17) in the 2017 Zhang et al. study of benzo[d]thiazole-2-carboxamide derivatives [1] |
Why This Matters
The correct carboxamide positional isomer is a prerequisite for reproducing the established EGFR binding mode; procurement of the 6-carboxamide analog introduces an uncharacterized variable that may invalidate the structural basis for target engagement.
- [1] Zhang, L., Deng, X.-S., Zhang, C., Meng, G.-P., Wu, J.-F., Li, X.-S., Zhao, Q.-C., Hu, C. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research, 2017, 26, 2180–2189. View Source
